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Compound of Interest

Compound Name: 4-Cyclopropyl-2-methylaniline

CAS No.: 1202161-11-2

Cat. No.: B1528671

Get Quote

Executive Summary
4-Cyclopropyl-2-methylaniline is a high-value aniline building block used in the synthesis of

kinase inhibitors and other small-molecule therapeutics. Its structural rigidity (conferred by the

cyclopropyl group) and steric modulation (via the ortho-methyl group) make it a critical scaffold

for optimizing pharmacokinetic profiles.[1]

This application note details a robust, scalable 2-stage synthesis protocol designed for multi-

gram to kilogram production.[1] Unlike bench-scale methods that rely on expensive

chromatography, this protocol emphasizes crystalline intermediates and acid-base extractive

purification, ensuring high throughput and cost-efficiency.
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Parameter Specification

Overall Yield
65–75% (over 2 steps from commercial

precursor)

Purity (HPLC) >99.5% (after salt formation)

Scale Suitability Validated for 100 g – 5 kg batches

Critical Raw Material 4-Bromo-2-methylaniline (CAS 583-75-5)

Retrosynthetic Strategy & Route Selection
The synthesis of 4-cyclopropyl-2-methylaniline poses two main challenges:

Regioselectivity: Direct cyclopropanation of anilines is non-selective.[1]

Stability: Cyclopropylboronic acids are prone to protodeboronation (C-B bond cleavage)

under standard Suzuki conditions.[1]

Selected Route: Palladium-Catalyzed Suzuki-Miyaura Coupling We utilize a cross-coupling

approach between 4-bromo-2-methylaniline and cyclopropylboronic acid. This route is superior

to Negishi coupling (requires pyrophoric Zn reagents) or Stille coupling (toxic tin byproducts) for

pharmaceutical scale-up.

Reaction Pathway Diagram[1][3][4]
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Figure 1: Synthetic pathway from commodity chemicals to the final salt form.

Detailed Experimental Protocol
Stage 1: Preparation of 4-Bromo-2-methylaniline (If not
purchased)
Note: While commercially available (CAS 583-75-5), in-house synthesis is often required for

cost control at >1 kg scale.

Protocol:

Protection: React 2-methylaniline with acetic anhydride (1.1 equiv) in AcOH to form N-(2-

methylphenyl)acetamide.

Bromination: Treat the amide with Bromine (Br2) or NBS in acetic acid at 15–20°C. The

acetyl group directs bromine to the para position, preventing ortho mixtures.[1]

Hydrolysis: Reflux the intermediate in 6M HCl/Ethanol to deprotect.

Workup: Neutralize with NaOH, extract into DCM, and crystallize from Hexanes.

Target: White solid, mp 56–58°C.[1]

Stage 2: Suzuki Coupling (The Critical Step)[1]
Reaction Matrix:

Substrate: 4-Bromo-2-methylaniline (1.0 equiv)

Coupling Partner: Cyclopropylboronic acid (1.3 equiv)

Catalyst: Pd(dppf)Cl2[2]•DCM (0.02 equiv / 2 mol%)

Why: This catalyst is air-stable and robust against the steric hindrance of the ortho-methyl

group.[1]

Base: Potassium Phosphate Tribasic (K3PO4), 3.0 equiv.[1]
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Why: Phosphate bases buffer the pH effectively, minimizing protodeboronation of the

cyclopropyl ring compared to carbonate bases.[1]

Solvent System: Toluene : Water (3:1 ratio).[1]

Step-by-Step Procedure:

Charging: To a nitrogen-purged reactor, add 4-bromo-2-methylaniline (100 g, 537 mmol),

cyclopropylboronic acid (60 g, 698 mmol), and K3PO4 (342 g, 1.61 mol).

Solvent Addition: Add Toluene (1.0 L) and Water (330 mL).[1] Degas the biphasic mixture by

bubbling nitrogen for 30 minutes.

Critical Control Point: Oxygen must be removed to prevent homocoupling of the boronic

acid and catalyst deactivation.[1]

Catalysis: Add Pd(dppf)Cl2[1]•DCM (8.7 g, 10.7 mmol).[1]

Reaction: Heat the mixture to 85–90°C with vigorous mechanical stirring.

Monitoring: Check by HPLC/TLC every 2 hours.[1] Reaction typically completes in 6–12

hours.[1]

Endpoint: <1% unreacted bromide.[1]

Quench: Cool to 25°C. Filter the mixture through a pad of Celite to remove Pd black. Wash

the pad with Toluene.[1]

Phase Separation: Separate the organic layer.[1] Wash with 5% NaHCO3 (aq) followed by

Brine.[1]

Purification & Isolation Strategy
Direct evaporation of the reaction mixture yields a brown oil containing boronic acid residues

and de-halogenated byproducts (o-toluidine).[1] To achieve pharmaceutical purity (>99.5%), we

utilize an Acid-Base Chemical Resolution.[1]

Workflow Diagram
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Figure 2: Acid-base purification logic to remove neutral impurities.

Purification Protocol:

Acid Extraction: Extract the toluene layer with 1M HCl (3 x 300 mL). The product (aniline)

protonates and moves to the aqueous phase; non-basic impurities remain in Toluene.[1]

Washing: Wash the combined aqueous acidic layers with DCM (200 mL) to remove trace

organics.[1]
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Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >12 using 50% NaOH.

The product will oil out.[1]

Extraction: Extract the turbid aqueous mixture with MTBE (Methyl tert-butyl ether) (3 x 400

mL).

Salt Formation (Optional but Recommended):

Dry the MTBE layer over Na2SO4.[1]

Add 4M HCl in Dioxane or Ethanol dropwise at 0°C.[1]

The 4-cyclopropyl-2-methylaniline hydrochloride salt precipitates as a white/off-white

solid.

Filter and dry under vacuum at 40°C.[1]

Analytical Specifications
Product: 4-Cyclopropyl-2-methylaniline Hydrochloride CAS: 1201943-65-8 (Salt), 1202161-

11-2 (Free Base)[3]

Test Method Acceptance Criteria

Appearance Visual
White to off-white crystalline

solid

Purity HPLC (C18, ACN/H2O) ≥ 98.0% (Area %)

1H-NMR DMSO-d6
Confirms structure; cyclopropyl

protons at δ 0.6–1.0 ppm

Mass Spec LC-MS (ESI+) [M+H]+ = 148.11 (Free Base)

Residual Pd ICP-MS < 20 ppm

NMR Interpretation (Free Base in CDCl3):

δ 6.85 (d, 1H): Aromatic proton (C3).[1]
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δ 6.78 (s, 1H): Aromatic proton (C6).[1]

δ 6.60 (d, 1H): Aromatic proton (C5).[1]

δ 3.50 (br s, 2H): NH2 protons.[1]

δ 2.15 (s, 3H): Methyl group.[1]

δ 1.80 (m, 1H): Cyclopropyl CH.[1]

δ 0.85 (m, 2H): Cyclopropyl CH2.[1]

δ 0.60 (m, 2H): Cyclopropyl CH2.[1]

Safety & Handling
Cyclopropylboronic Acid: Generally stable but can decompose to cyclopropane gas

(flammable) if heated without solvent.[1] Store at 2–8°C.[1]

Palladium Residues: The Celite waste contains active Pd species.[1] Do not let it dry out

completely (fire hazard).[1] Quench with water before disposal.[1]

Aniline Toxicity: Like most anilines, the product is likely toxic by inhalation and skin

absorption.[1] Use full PPE (gloves, respirator) and handle in a fume hood.[1]
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Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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